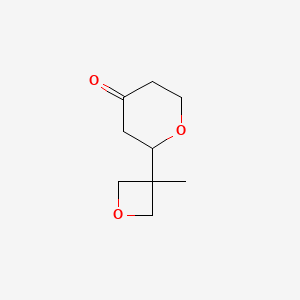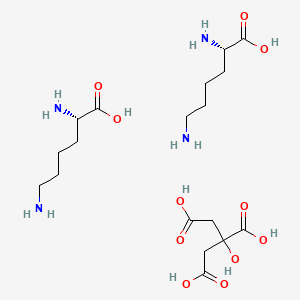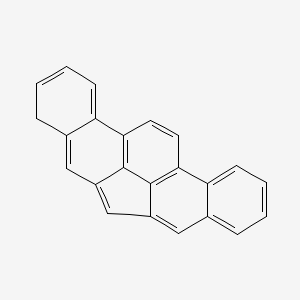
6H-Cyclopenta(ghi)picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Cyclopenta(ghi)picene is a polycyclic aromatic hydrocarbon with the molecular formula C23H14 It is characterized by its complex structure, which includes multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Cyclopenta(ghi)picene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the photochemical cyclization of dinaphthylethenes. This process involves the use of light to induce the formation of the cyclopenta ring, resulting in the desired picene structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 6H-Cyclopenta(ghi)picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, commonly occurring at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated aromatic compounds.
Applications De Recherche Scientifique
6H-Cyclopenta(ghi)picene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 6H-Cyclopenta(ghi)picene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Picene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer aromatic rings.
Pentacene: A compound with five linearly fused benzene rings, known for its use in organic electronics.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 6H-Cyclopenta(ghi)picene is unique due to its specific arrangement of aromatic rings and the presence of a cyclopenta ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
195-90-4 |
|---|---|
Formule moléculaire |
C23H14 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene |
InChI |
InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2 |
Clé InChI |
HFYMDJZHEWLBLG-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


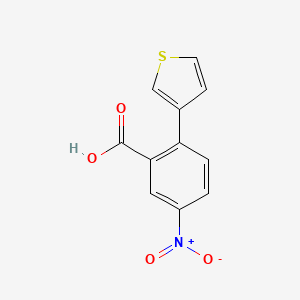
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
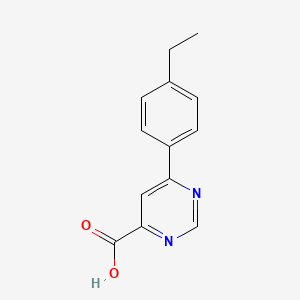
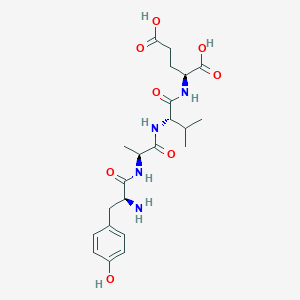


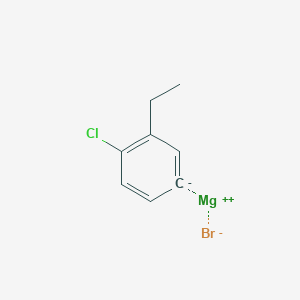
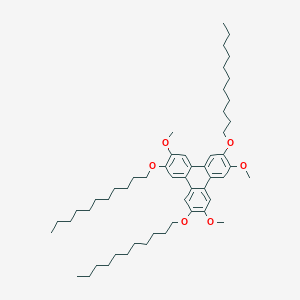
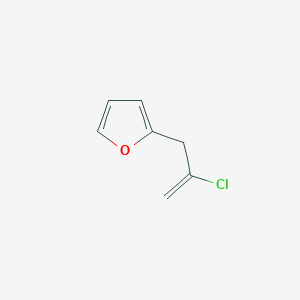

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
